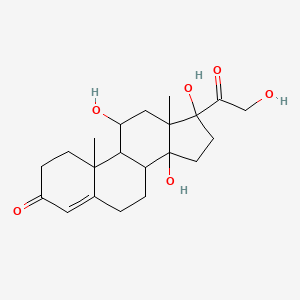

Hydrocortisone Impurity I

Description

Contextualization of Impurity Research in Pharmaceutical Science

In pharmaceutical science, the purity of a drug is a critical attribute that directly impacts its quality, safety, and efficacy. innovareacademics.in Impurity research involves the identification, quantification, and control of unwanted chemicals that may be present in Active Pharmaceutical Ingredients (APIs) or finished drug products. innovareacademics.inresearchgate.net These impurities can originate from various sources, including the manufacturing process (e.g., starting materials, intermediates, by-products), degradation of the API over time, or interaction with packaging materials. researchgate.netnih.gov Regulatory bodies worldwide, such as the International Council for Harmonisation (ICH), have established stringent guidelines that mandate the characterization and control of impurities to ensure patient safety. nih.gov The presence of impurities, even at trace levels, can potentially alter the therapeutic effect or lead to toxic side effects. nih.govdntb.gov.ua

Significance of Comprehensive Impurity Profiling for Active Pharmaceutical Ingredients

Impurity profiling, which is the identification and quantification of all impurities present in an API, is a cornerstone of modern drug development and manufacturing. nih.govdntb.gov.ua A comprehensive profile provides a detailed "fingerprint" of the drug substance, which is essential for several reasons. It ensures the consistency and control of the manufacturing process, serves as a critical component of regulatory submissions for new drug applications, and is vital for assessing the stability of the drug product throughout its shelf life. dntb.gov.uascirp.org By identifying potential degradation products, stability-indicating analytical methods can be developed, which are crucial for establishing appropriate storage conditions and expiration dates. scirp.org Ultimately, a thorough understanding of an API's impurity profile is indispensable for guaranteeing the quality and safety of the final medicinal product. dntb.gov.ua

Overview of Hydrocortisone (B1673445) and its Associated Impurities

Hydrocortisone is a corticosteroid, specifically a glucocorticoid, that is widely used for its anti-inflammatory and immunosuppressive properties. jfda-online.combiorxiv.org Its chemical structure is (11β)-11,17,21-Trihydroxypregn-4-ene-3,20-dione. muckrack.com Like all APIs, hydrocortisone can contain various process-related and degradation impurities. muckrack.comnih.gov The European Pharmacopoeia and other research studies have identified several of these, often designated with a letter. A study on the stability of compounded hydrocortisone oral powder, for instance, utilized reference standards for a range of known impurities. nih.gov These include substances resulting from oxidation, hydrolysis, or side reactions during synthesis. nih.govresearchgate.net

Below is a table of some known impurities of hydrocortisone, as identified in pharmaceutical literature. nih.gov

| Impurity Designation | Chemical Name |

| Impurity A | Prednisolone (B192156) |

| Impurity B | Cortisone |

| Impurity C | Hydrocortisone Acetate (B1210297) |

| Impurity D | 6β-Hydroxy-hydrocortisone |

| Impurity E | 6-Dehydrocortisol |

| Impurity F | Reichstein's Substance S |

| Impurity G | Hydrocortisone-21-aldehyde |

| Impurity H | 7α-Hydroxy-hydrocortisone |

| Impurity I | 14α-Hydroxy-hydrocortisone |

| Impurity N | Hydrocortisone Dimer |

Rationale for Dedicated Academic Inquiry into Hydrocortisone Impurity I

Dedicated academic inquiry into a specific impurity like this compound is driven by the need for a complete understanding of the quality attributes of the hydrocortisone drug substance. This compound, chemically identified as 14α-hydroxyhydrocortisone, is a known impurity listed in pharmacopeial contexts and is used as a reference standard in stability and compatibility studies of hydrocortisone formulations. nih.govnih.govresearchgate.net Its formation has been linked to the microbial transformation of steroid precursors, a pathway that is of significant interest in pharmaceutical biotechnology. muckrack.comsci-hub.se Research into its synthesis, characterization, and analytical detection is crucial for developing robust, stability-indicating methods for hydrocortisone, ensuring that manufacturing processes are well-controlled, and fully characterizing the degradation pathways of the API. scirp.org Understanding the formation and properties of Impurity I allows for better control strategies, ultimately safeguarding the quality and safety of hydrocortisone-containing medicines.

Detailed Research Findings on this compound

Academic and scientific investigation into this compound has primarily focused on its synthesis via microbial transformation and its inclusion in analytical methods for quality control.

Chemical Identity

This compound is a structurally related steroid to the parent compound, hydrocortisone. Its specific chemical properties are detailed in the table below.

| Property | Value | Source(s) |

| Chemical Name | 11β,14,17,21-Tetrahydroxypregn-4-ene-3,20-dione | researchgate.netresearchgate.net |

| Synonym | 14α-hydroxyhydrocortisone; 14α-Hydroxycortisol | researchgate.net |

| CAS Number | 103795-84-2 | researchgate.net |

| Molecular Formula | C21H30O6 | researchgate.net |

| Molecular Weight | 378.46 g/mol |

Synthesis Research

Research has shown that this compound (14α-hydroxyhydrocortisone) can be produced through the microbial hydroxylation of steroid precursors. A key study by Andryushina et al. (2013) detailed the use of the mold fungus Curvularia lunata (VKPM F-981) for this purpose. sci-hub.se The study found that during the hydroxylation of cortexolone (Reichstein's Substance S), 14α-hydroxycortexolone was formed concurrently with hydrocortisone. sci-hub.se This process of 14α-hydroxylation is of significant interest as it provides a biotechnological route to producing precursors for new steroidal drugs. muckrack.comsci-hub.se The study utilized methods such as Proton Magnetic Resonance (PMR) and mass spectrometry to identify the structures of the resulting hydroxylated steroids. sci-hub.se The conditions for the microbiological transformation were optimized to achieve yields of the 14α-hydroxy analog of androst-4-en-3,17-dione up to 60%. sci-hub.se This body of work demonstrates a viable biosynthetic pathway for this class of compounds, including this compound.

Analytical Research Findings

In the realm of pharmaceutical analysis, this compound is recognized as a necessary reference standard for the quality control of hydrocortisone. Its inclusion in stability-indicating methods is crucial for separating it from the main hydrocortisone peak and other related substances. A 2021 study by Hori et al. on the stability of compounded hydrocortisone oral powder for pediatric patients explicitly lists "Impurity I, 14α-Hydroxy-hydrocortisone" as one of the potential impurities monitored. nih.gov In their high-performance liquid chromatography (HPLC) method, they reported a retention time of 12.1 minutes for Impurity I, distinct from hydrocortisone and other impurities, demonstrating the method's specificity. nih.gov Similarly, a 2020 study by Wollmer et al. investigating the compatibility of a pediatric hydrocortisone granule formulation with various foods and liquids also evaluated for Impurity I among other degradation products to ensure the chemical stability of the drug product upon mixing. The use of this compound as a characterization standard in these studies underscores its importance in the comprehensive quality assessment of hydrocortisone formulations.

Structure

2D Structure

Properties

IUPAC Name |

11,14,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O6/c1-18-6-5-13(23)9-12(18)3-4-14-17(18)15(24)10-19(2)20(14,26)7-8-21(19,27)16(25)11-22/h9,14-15,17,22,24,26-27H,3-8,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUUSWKVBOMQUNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3(CCC4(C(=O)CO)O)O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Characterization of Hydrocortisone Impurity I

Systematic Nomenclature and Relevant Synonyms of Hydrocortisone (B1673445) Impurity I

Hydrocortisone Impurity I is chemically identified by its systematic IUPAC name: (8R,9S,10R,11S,13S,14R,17R)-11,14,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one.

This complex nomenclature precisely describes the intricate stereochemistry and functional group arrangement of the steroidal backbone. In addition to its formal name, this compound is also known by several synonyms, which are frequently encountered in scientific literature and regulatory documents. These include:

11β,14,17,21-Tetrahydroxypregn-4-ene-3,20-dione

14α-hydroxyhydrocortisone

Understanding these different naming conventions is crucial for accurately identifying and referencing this specific impurity in research and quality control settings. The compound is assigned the CAS Number 103795-84-2.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| Systematic IUPAC Name | (8R,9S,10R,11S,13S,14R,17R)-11,14,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one |

| Synonym(s) | 11β,14,17,21-Tetrahydroxypregn-4-ene-3,20-dione, 14α-hydroxyhydrocortisone |

| CAS Number | 103795-84-2 |

| Molecular Formula | C₂₁H₃₀O₆ |

| Molecular Weight | 378.46 g/mol |

Methodologies for Definitive Structural Assignment of this compound

The definitive structural assignment of this compound relies on a combination of sophisticated analytical techniques that provide detailed information about its molecular architecture.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including complex steroids like this compound. A suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HMBC, HSQC, NOESY) NMR experiments is employed to unambiguously assign the chemical shifts of all protons and carbons and to establish connectivity within the molecule.

While specific, detailed experimental NMR data for this compound is not extensively published in publicly accessible literature, the expected chemical shifts can be predicted based on the known structure and comparison with the parent compound, hydrocortisone. The key differentiating feature of Impurity I is the presence of a hydroxyl group at the C-14 position. This substitution is expected to induce significant changes in the chemical shifts of the neighboring protons and carbons, particularly within the C and D rings of the steroid nucleus. For instance, the ¹³C chemical shift of C-14 would be significantly deshielded due to the directly attached hydroxyl group. The protons on adjacent carbons, such as H-8, H-12, and H-15, would also experience shifts and changes in their coupling patterns, which can be elucidated through COSY and HMBC experiments. NOESY experiments would be crucial in confirming the stereochemistry of the C-14 hydroxyl group by observing through-space correlations with nearby protons.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (LC-MS/MS)

High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement of the molecule, allowing for the determination of its elemental composition. For this compound (C₂₁H₃₀O₆), the expected exact mass would be used to confirm its molecular formula.

Spectroscopic Techniques (e.g., Fourier-Transform Infrared Spectroscopy, Ultraviolet-Visible Spectroscopy)

Fourier-Transform Infrared (FTIR) Spectroscopy provides information about the functional groups present in a molecule. The FTIR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bond (C=C) functional groups. The presence of an additional hydroxyl group in Impurity I compared to hydrocortisone would likely result in a broader and more intense O-H stretching band in the region of 3200-3600 cm⁻¹. The positions of the carbonyl stretching vibrations (around 1600-1750 cm⁻¹) corresponding to the C-3 ketone and the C-20 ketone may also be subtly shifted due to the electronic effects of the C-14 hydroxyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy is used to analyze compounds with chromophores. The α,β-unsaturated ketone system in the A-ring of both hydrocortisone and its Impurity I is the primary chromophore. Therefore, the UV-Vis spectrum of this compound is expected to exhibit a maximum absorption (λmax) in the ultraviolet region, similar to that of hydrocortisone, which is typically around 240 nm. The exact position and intensity of this absorption may be slightly altered by the presence of the C-14 hydroxyl group.

Comparative Structural Analysis of this compound with Parent Compound and Other Related Steroidal Impurities

A comparative analysis of the structural features of this compound with its parent compound, hydrocortisone, and other related steroidal impurities is essential for developing robust analytical methods for their separation and quantification.

The primary structural difference between this compound and hydrocortisone is the presence of an additional hydroxyl group at the C-14 position in the impurity. This seemingly minor change has significant implications for the molecule's polarity and three-dimensional structure. The increased number of hydroxyl groups makes Impurity I more polar than hydrocortisone, which can be exploited for chromatographic separation.

Other related steroidal impurities of hydrocortisone include compounds with variations in the oxidation state of functional groups or the introduction of double bonds. For example, cortisone (Hydrocortisone Impurity B) has a ketone at the C-11 position instead of a hydroxyl group. Prednisolone (B192156) (Hydrocortisone Impurity A) contains an additional double bond in the A-ring. Each of these structural modifications leads to unique spectroscopic and spectrometric signatures that allow for their individual identification.

Table 2: Structural Comparison of Hydrocortisone and Related Impurities

| Compound | Key Structural Feature(s) | Molecular Formula | Molecular Weight ( g/mol ) |

| Hydrocortisone | 11β-OH | C₂₁H₃₀O₅ | 362.46 |

| This compound | 11β-OH, 14α-OH | C₂₁H₃₀O₆ | 378.46 |

| Cortisone (Impurity B) | 11-keto | C₂₁H₂₈O₅ | 360.44 |

| Prednisolone (Impurity A) | 11β-OH, Δ¹ double bond | C₂₁H₂₈O₅ | 360.44 |

The systematic application of the analytical methodologies described herein is fundamental to the comprehensive characterization of this compound. This detailed structural understanding is critical for the development of effective control strategies to ensure the quality and safety of hydrocortisone drug products.

Mechanistic Investigations of Hydrocortisone Impurity I Formation and Degradation Pathways

Origins of Hydrocortisone (B1673445) Impurity I

The presence of Hydrocortisone Impurity I in drug formulations can be traced back to the synthesis of the active pharmaceutical ingredient (API), degradation of the API over time, and interactions with other components within the formulation.

Formation as By-products during Hydrocortisone Synthesis

This compound is an impurity that is commonly encountered during the synthesis of hydrocortisone. The manufacturing of hydrocortisone can involve complex chemical pathways or biological fermentation processes. daicelpharmastandards.comgoogle.com During these processes, side reactions can occur, leading to the formation of structurally related impurities. daicelpharmastandards.com Specifically, certain microbiological synthesis routes, such as the 14α-hydroxylation of steroid precursors by mold fungi like Curvularia lunata, can produce 14α-Hydroxycortisol (this compound) as a by-product. The control of these synthesis-related impurities is a critical aspect of ensuring the purity of the hydrocortisone API. veeprho.com

Generation from Hydrocortisone Degradation Processes

Hydrocortisone is susceptible to degradation under various conditions, such as exposure to heat, light, or moisture, leading to the formation of several degradation products. veeprho.com The primary degradation pathways for hydrocortisone involve oxidation and other reactions at the C-17, C-20, and C-21 positions. researchgate.net Common degradants identified in stability studies include 21-dehydrohydrocortisone (also known as hydrocortisone-21-aldehyde or Impurity G), cortisone (Impurity B), and 17-ketosteroid derivatives. mdpi.comresearchgate.netscirp.orgscirp.orgnih.gov While these compounds are well-documented products of hydrocortisone degradation, this compound is not typically cited as a major degradation product formed from the hydrocortisone molecule itself. scirp.orgscirp.org

| Degradation Product | Alternative Name(s) | Formation Pathway | Reference |

|---|---|---|---|

| 21-Dehydrohydrocortisone | Hydrocortisone-21-aldehyde, Impurity G | Oxidative Degradation | researchgate.netscirp.orgscirp.org |

| Cortisone | Impurity B | Oxidation | mdpi.comnih.gov |

| 17-Ketosteroid derivatives | - | Oxidative Degradation | researchgate.netscirp.org |

Excipient Interactions and Formulation-Dependent Formation

The stability of hydrocortisone can be significantly influenced by the excipients used in its formulation. wikipedia.org Incompatibilities between the active ingredient and excipients can accelerate degradation. researchgate.net For instance, studies have shown that certain excipients can catalyze the oxidative degradation of hydrocortisone. The presence of attapulgite, a type of clay mineral, has been shown to significantly accelerate the rate of oxidative degradation of hydrocortisone, which is believed to be catalyzed by iron oxides or hydroxides on the clay surface. nih.gov Incompatibilities have also been observed with magnesium stearate (B1226849) and β-cyclodextrin. researchgate.net

While these interactions are known to promote the degradation of hydrocortisone into its common degradants, the available research does not specifically link excipient interactions to the formation of this compound. The degradation pathways influenced by excipients typically lead to the same oxidative products, such as 21-aldehyde derivatives, seen in other hydrocortisone stability studies. researchgate.netnih.gov

Elucidation of Degradation Kinetics and Reaction Mechanisms for this compound

The chemical structure of this compound, particularly its side chain, suggests it may be susceptible to degradation pathways similar to those of the parent hydrocortisone molecule.

Oxidative Degradation Mechanisms

Oxidation is a primary pathway for the degradation of corticosteroids. researchgate.netscirp.org For hydrocortisone, oxidative reactions commonly occur at the 1,3-dihydroxyacetone side chain (at positions C-17, C-20, and C-21). researchgate.netscirp.org This process can be influenced by factors such as pH, temperature, and the presence of trace metal impurities. researchgate.netscirp.org Given that this compound shares the same side-chain structure as hydrocortisone, it is mechanistically plausible that it undergoes similar oxidative degradation. The rate of such degradation reactions can often be described by first-order or pseudo-first-order kinetics. researchgate.netresearchgate.net

A key step in the oxidative degradation of hydrocortisone is the formation of 21-dehydrohydrocortisone (the 21-aldehyde derivative). researchgate.netscirp.orgscirp.org This compound is considered a principal degradation product and is formed through the oxidation of the 21-hydroxyl group. scirp.orgscirp.org

Further degradation of 21-dehydrohydrocortisone can occur, leading to subsequent derivatives. Research has identified two major decomposition pathways originating from this intermediate:

Oxidative Degradation: 21-dehydrohydrocortisone can further degrade into a 17-carboxylic acid and a 17,20-dihydroxy-21-carboxylic acid derivative. researchgate.netscirp.org

Non-Oxidative Reaction: This pathway can yield a 17-oxo, 17-deoxy-21-aldehyde and a 17-deoxy-20-hydroxy-21-carboxylic acid derivative. researchgate.netscirp.org

Although specific kinetic studies on the degradation of this compound are not detailed in the reviewed literature, its structural similarity to hydrocortisone suggests it would likely follow a parallel oxidative degradation pathway. The initial step would be the oxidation of its 21-hydroxyl group to form a "21-dehydro" version of the impurity, which would then be susceptible to the subsequent degradation reactions described above.

| Initial Compound | Intermediate | Subsequent Derivatives | Reference |

|---|---|---|---|

| Hydrocortisone (or structurally similar compound like Impurity I) | 21-Dehydrohydrocortisone (or its 14α-hydroxy equivalent) | 17-carboxylic acid, 17,20-dihydroxy-21-carboxylic acid | researchgate.netscirp.org |

Non-Oxidative Degradation Mechanisms

Under acidic conditions, hydrocortisone can undergo degradation through a series of non-oxidative reactions, including tautomerization and dehydration. nih.gov Stressed hydrocortisone in solution has been shown to generate E/Z isomeric pairs of degradation products through acid-catalyzed tautomerization and subsequent dehydration. nih.gov This process highlights the instability of the parent molecule in acidic environments, leading to the formation of distinct impurities. The structures of these degradation products have been identified and confirmed through various analytical techniques, including HPLC-MS and NMR. nih.gov

A key degradation pathway for corticosteroids that possess a 1,3-dihydroxyacetone side chain, such as hydrocortisone, is the Mattox rearrangement. scirp.orgresearchgate.netnih.gov This process involves an acid-catalyzed β-elimination of a water molecule from the side chain. scirp.orgresearchgate.netnih.gov The Mattox rearrangement is a known mechanism that leads to the formation of enol-aldehyde impurities. scirp.org This rearrangement is a significant pathway for the generation of degradation products in several corticosteroids, including betamethasone and dexamethasone (B1670325), and is also relevant to hydrocortisone degradation. scirp.orgnih.gov

The degradation of hydrocortisone, through both oxidative and non-oxidative pathways, results in the formation of various aldehyde and carboxylic acid derivatives. scirp.org Oxidative degradation can lead to 21-dehydrohydrocortisone, which can further degrade into a 17-carboxylic acid derivative. scirp.org Non-oxidative reactions can yield a 17-oxo, 17-deoxy-21-aldehyde and a 17-deoxy-20-hydroxy-21-carboxylic acid derivative. scirp.org Studies have identified specific impurities such as a keto-hydrocortisone impurity and a hydrocortisone acid impurity during stability testing. scirp.org One of the identified aldehyde impurities is hydrocortisone-21-aldehyde. mdpi.com

| Degradation Pathway | Intermediate/Precursor | Resulting Derivative(s) |

| Oxidative (e.g., Baeyer-Villiger) | 21-dehydrohydrocortisone | 17-carboxylic acid, 17,20-dihydroxy-21-carboxylic acid |

| Non-Oxidative (e.g., Mattox Rearrangement) | Enol-aldehyde intermediate | 17-oxo, 17-deoxy-21-aldehyde, 17-deoxy-20-hydroxy-21-carboxylic acid |

Environmental and Process Factors Influencing this compound Formation

Impact of Temperature and Thermal Stress

Temperature and thermal stress are significant factors that influence the degradation of hydrocortisone and the formation of its impurities. scirp.org Stability studies have demonstrated that the formation of degradation products is affected by storage temperature. Literature indicates that 21-dehydrohydrocortisone was identified as the main degradation product of hydrocortisone when stored at both 50°C and room temperature. scirp.org In studies on hydrocortisone otic solutions, forced degradation under accelerated temperature conditions led to the formation of major impurities, including a 17-keto steroid impurity. scirp.org While some studies suggest that short-term exposure to elevated temperatures might slightly enhance cell proliferation in the presence of hydrocortisone, long-term exposure to heat can suppress it, indicating that temperature acts as a significant stressor. nih.govnih.gov

| Temperature Condition | Key Degradation Product(s) |

| Room Temperature | 21-dehydrohydrocortisone |

| 50°C | 21-dehydrohydrocortisone, 17-ketosteroid |

Effects of pH and Buffer Systems

The stability of hydrocortisone and the formation of its degradation products, including this compound, are significantly influenced by the pH of the solution. researchgate.netresearchgate.net Investigations into the degradation pattern of hydrocortisone have been conducted across a wide pH range, from 0 to 11. researchgate.netresearchgate.net While degradation occurs under both acidic and basic conditions, hydrocortisone has been shown to be particularly unstable on the basic side. researchgate.netscirp.org

The nature of the buffer system employed can also play a role in the degradation kinetics and the distribution of impurities. researchgate.netresearchgate.net The degradation process is complex, with different pathways being favored at different pH values. For instance, acid-catalyzed tautomerization and dehydration represent a key initial step in one of the major degradation pathways. researchgate.netnih.gov In contrast, basic conditions can promote other decomposition reactions. researchgate.netscirp.org The choice of buffer ions is a critical parameter, as certain ions can catalyze the hydrolysis reaction, thereby accelerating the degradation process.

The following table summarizes the general effect of pH on hydrocortisone stability based on research findings.

| pH Range | Condition | Effect on Hydrocortisone Stability | Primary Degradation Pathway Noted |

| 0-4 | Acidic | Degradation observed | Acid-catalyzed tautomerization/dehydration researchgate.netnih.gov |

| 4-7 | Near-Neutral | Relatively more stable | Oxidative and non-oxidative pathways occur researchgate.netresearchgate.net |

| >7 | Basic | Pronounced instability researchgate.netscirp.org | Base-catalyzed decomposition researchgate.netscirp.org |

Influence of Moisture and Humidity

Moisture and humidity are critical environmental factors that can have a pronounced degradative effect on the stability of solid-state corticosteroids like hydrocortisone. nih.govmdpi.com The presence of water can facilitate hydrolytic degradation pathways.

The stability of compounded hydrocortisone powder is detailed in the table below.

| Storage Condition (120 days at 25°C / 60% RH) | Hydrocortisone Content (% of Initial) | Notable Impurities Detected |

| Closed Polycarbonate Bottle | 90.0% - 110.0% nih.gov | Impurity B (Cortisone), Impurity G (Hydrocortisone-21-aldehyde) nih.gov |

| In-Use Polycarbonate Bottle | 90.0% - 110.0% nih.gov | Impurity B (Cortisone), Impurity G (Hydrocortisone-21-aldehyde) nih.gov |

| Laminated Paper Package | 90.0% - 110.0% nih.gov | Impurity B (Cortisone), Impurity G (Hydrocortisone-21-aldehyde) nih.gov |

Role of Light Exposure (Photolytic Degradation)

Exposure to light is a recognized factor that can accelerate the degradation of steroid-related drug substances. nih.govmdpi.com Photolytic degradation pathways can lead to the formation of various impurities, affecting the purity and potency of hydrocortisone formulations. For this reason, proper storage in light-resistant containers, such as amber bottles, is often recommended to protect the drug substance from photolytic decomposition. nih.govresearchgate.net While the specific photolytic degradation products of this compound are not detailed, the general sensitivity of corticosteroids to light underscores the importance of controlled storage conditions to ensure product stability. nih.govmdpi.com

Catalytic Effects of Trace Metal Impurities

The presence of trace metal impurities can catalyze the degradation of hydrocortisone in solution. researchgate.netresearchgate.net These metals can act as catalysts in various reactions, including oxidation, which is a significant pathway for corticosteroid degradation. researchgate.netresearchgate.net The qualitative and quantitative distribution of hydrocortisone degradation products has been shown to be a function of trace metal impurities, indicating their direct role in influencing the degradation profile. researchgate.netresearchgate.net This catalytic effect can alter the rate of formation and the relative abundance of different impurities, including those related to this compound.

Postulated Degradation Pathways and Comprehensive Mechanistic Schemes for this compound

The degradation of hydrocortisone is complex, involving multiple pathways that can be influenced by factors such as pH, temperature, and the presence of catalysts. researchgate.netscirp.orgnih.gov Research has elucidated several key mechanistic pathways for the formation of hydrocortisone impurities.

Acid-Catalyzed Tautomerization and Dehydration: A primary pathway observed under acidic conditions involves the tautomerization and subsequent dehydration of hydrocortisone. researchgate.netnih.gov This reaction leads to the formation of a pair of E/Z isomers, which are considered early-stage degradation products. researchgate.netnih.gov The incorporation of water into these isomers can then result in the formation of a subsequent degradation product. researchgate.netnih.gov Further oxidation of this intermediate leads to the formation of another distinct impurity. researchgate.netnih.gov

Major Decomposition Pathways: Broader investigations have identified two major decomposition pathways for hydrocortisone in aqueous solutions: researchgate.netresearchgate.netscirp.org

Oxidative Degradation: This pathway leads to the formation of 21-dehydrohydrocortisone as a principal degradation product. scirp.orgscirp.org This intermediate can subsequently degrade further into other compounds, such as a 17-carboxylic acid derivative and a 17,20-dihydroxy-21-carboxylic acid derivative. researchgate.netresearchgate.net The Baeyer-Villiger oxidation mechanism has been proposed as the process responsible for the oxidation of the hydrocortisone side chain, converting a hydroxyl group into an aldehyde group, which can then be further oxidized to a carboxylic acid. scirp.org

Non-Oxidative Degradation: This alternative pathway results in the formation of a 17-oxo, 17-deoxy-21-aldehyde and a 17-deoxy-20-hydroxy-21-carboxylic acid derivative. researchgate.netresearchgate.net

Advanced Analytical Methodologies for the Detection and Quantification of Hydrocortisone Impurity I

Development and Validation of Stability-Indicating Analytical Methods

Stability-indicating analytical methods are essential for the reliable determination of a drug substance in the presence of its impurities and degradation products. jetir.orgresearchgate.net The development and validation of such methods for hydrocortisone (B1673445) and its impurities are guided by International Council for Harmonisation (ICH) guidelines. jetir.orgijnrd.org These methods are designed to be specific, accurate, precise, and robust, ensuring the quality of hydrocortisone drug products throughout their shelf life. jetir.orgd-nb.info

Forced degradation studies are a important component of developing stability-indicating methods. scirp.orgscirp.org These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal degradation. jetir.orgresearchgate.net The goal is to generate potential degradation products and demonstrate that the analytical method can effectively separate these from the active pharmaceutical ingredient (API) and other known impurities. d-nb.infoijsdr.org For instance, studies on hydrocortisone have shown the formation of various degradation products under different stress conditions, which necessitates the development of selective analytical procedures. d-nb.infoscirp.org

The validation of these methods involves assessing parameters like linearity, range, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ). ijnrd.orgnih.govresearchgate.net A simple, specific, precise, and accurate high-performance thin-layer chromatographic (HPTLC) method was developed and validated for the simultaneous analysis of hydrocortisone and clotrimazole. researchgate.net The method was able to resolve both drugs from their degradation products formed under various stress conditions. researchgate.net

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques for the analysis of hydrocortisone and its impurities. scirp.orgscirp.org UPLC, a newer technique, offers significant advantages over conventional HPLC, including increased speed, resolution, and sensitivity. sci-hub.seasianpharmtech.com This is achieved by using columns with smaller particle sizes (typically less than 2.5 µm), which allows for faster separations without compromising efficiency. asianpharmtech.com The transition from HPLC to UPLC can shorten analysis times significantly, often by a factor of up to nine. sci-hub.se

Both HPLC and UPLC methods have been successfully developed and validated for the determination of hydrocortisone and its related substances in various pharmaceutical formulations, including conventional and controlled-release preparations. nih.govsci-hub.se These methods are crucial for quality control and stability testing, enabling the accurate quantification of the API and its impurities. scirp.orgresearchgate.net

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for the analysis of corticosteroids like hydrocortisone. nih.govnih.gov The separation is typically achieved on a C18 or C8 stationary phase. semanticscholar.orgjfda-online.com The optimization of RP-HPLC methods is a critical step to ensure adequate separation of hydrocortisone from its impurities, including the structurally similar Impurity I. acs.orgbasicmedicalkey.com

Method optimization involves adjusting various chromatographic parameters, such as the mobile phase composition, pH, column temperature, and flow rate. semanticscholar.orgjfda-online.com For instance, a study on the separation of prednisolone (B192156) and its impurity, hydrocortisone (Impurity A), highlighted the challenge of separating these closely related compounds and the importance of column selection and mobile phase optimization. nih.govacs.org The mobile phase often consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. scirp.orgnih.gov Gradient elution is frequently employed to achieve optimal separation of a wide range of impurities with different polarities. scirp.orgsemanticscholar.org

| Stationary Phase | Mobile Phase | Flow Rate | Detection | Key Findings | Reference |

|---|---|---|---|---|---|

| ODS (C18), 5 μm, 4.6 × 150 mm | Methanol:Water:Acetic Acid (60:30:10, v/v/v) | 1.0 ml/min | UV at 254 nm | Sensitive and precise method for hydrocortisone in conventional and controlled-release formulations. | nih.gov |

| Phenomenex Gemini C18, 3 μm, 150 mm × 4.6 mm | Gradient of Acetonitrile/Tetrahydrofuran/Water | 1.0 mL/min | UV at 254 nm | Improved separation of prednisolone and hydrocortisone (impurity A). | nih.govsemanticscholar.org |

| Luna C18(2), 5.0 µm, 4.6 × 250 mm | Gradient of 0.05 M potassium phosphate (B84403) monobasic buffer (pH 4.5) and acetonitrile | Not Specified | PDA Detector | Method for analysis of finished product and stability testing. | scirp.orgscirp.org |

Ultraviolet (UV) and Diode Array Detectors (DAD) are the most commonly used detectors in HPLC for the analysis of hydrocortisone and its impurities due to the presence of a chromophore in the steroid structure. nih.govsemanticscholar.org A UV detector measures the absorbance at a single wavelength, while a DAD, also known as a photodiode array (PDA) detector, can acquire spectra across a range of wavelengths simultaneously. ijsdr.orglcms.cz This capability of DAD provides more comprehensive information, aiding in peak identification and purity assessment. ijsdr.orgresearchgate.net

The detection wavelength is typically set at the absorption maximum of hydrocortisone, which is around 242 nm or 254 nm, to ensure maximum sensitivity. drugfuture.comgoogle.comlupinepublishers.com Studies have shown that a wavelength of 254 nm provides good peak height and area for hydrocortisone and related compounds. researchgate.net DAD has been effectively used in the development of stability-indicating HPLC methods for the simultaneous determination of hydrocortisone with other active ingredients, allowing for the separation and quantification of degradation products. ijsdr.orgresearchgate.net

For a more comprehensive understanding of impurity profiles, especially for the identification of unknown impurities, hyphenated techniques that couple liquid chromatography with mass spectrometry are invaluable. scirp.orgresearchgate.net These techniques provide not only retention time data but also mass information, which is crucial for structural elucidation.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of LC with the detection capabilities of MS, making it a powerful tool for identifying and characterizing impurities. americanpharmaceuticalreview.comnih.gov LC-MS has been used to analyze impurities in hydrocortisone, with techniques like collision-induced dissociation (CID) helping to elucidate the structures of these impurities. researchgate.net

High-Resolution Mass Spectrometry (HRMS) coupled with LC (LC-HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of an unknown impurity. nih.govmdpi.comthermofisher.com This high level of accuracy is instrumental in distinguishing between compounds with very similar nominal masses. LC-HRMS has been successfully applied to the profiling of steroids in biological matrices and is increasingly used in the pharmaceutical industry for impurity identification. nih.govmdpi.comthermofisher.com Recent advances in LC-HRMS instrumentation have demonstrated its capability for both qualitative and quantitative analysis of small molecules, including steroids, with performance comparable to tandem mass spectrometry. mdpi.com

| Technique | Ionization Source | Key Application | Findings | Reference |

|---|---|---|---|---|

| HPLC-IT-TOF | Not Specified | Structure analysis and identification of related structure impurities in hydrocortisone. | Provided accurate and reliable qualitative and quantitative analysis. | researchgate.net |

| LC-HRMS | Not Specified | Simultaneous quantification of cortisol, cortisone, and other metabolites in urine. | Validated as a rapid and accurate routine method for steroid profiling. | nih.govmdpi.com |

| LC/MS-IT-TOF | Not Specified | Identifying nontarget components in herbal preparations. | A novel approach for identifying unknown compounds based on common diagnostic ions. | researchgate.net |

The combination of Ultra-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS) offers even greater sensitivity and specificity for impurity characterization. scirp.orgnih.gov UPLC provides rapid and high-resolution separations, while the MS/MS detector allows for the fragmentation of a specific parent ion into product ions. sci-hub.semedrxiv.org This fragmentation pattern is unique to a particular molecule and serves as a highly specific fingerprint for identification.

UPLC-MS/MS has been employed to identify unknown impurities formed during forced degradation and stability studies of hydrocortisone. scirp.org For example, a study on a hydrocortisone otic solution identified a keto-hydrocortisone impurity and a hydrocortisone acid impurity using UPLC-MS/MS fragmentation patterns. scirp.org The technique is also instrumental in developing multi-steroid profiling methods, enabling the simultaneous measurement of numerous steroids in a single run. medrxiv.org

Hyphenated Techniques for Comprehensive Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the analysis of volatile and semi-volatile compounds. ajrconline.orgasianjpr.com In the context of hydrocortisone analysis, GC-MS is particularly useful for identifying and quantifying volatile impurities that may be present from the synthesis process or as degradation products. The gas chromatograph separates the volatile components of a sample, which are then ionized and detected by the mass spectrometer, providing detailed structural information and enabling precise quantification. asianjpr.com

For the analysis of residual solvents, which are a common type of volatile impurity in active pharmaceutical ingredients (APIs), Headspace GC (HS-GC) is often the preferred method. thermofisher.comresearchgate.net This technique involves heating the sample in a sealed vial to allow volatile analytes to partition into the headspace gas, which is then injected into the GC system. sigmaaldrich.com This approach minimizes matrix effects and prevents contamination of the GC system. researchgate.net The United States Pharmacopeia (USP) method <467> provides detailed procedures for the screening and quantification of residual solvents using HS-GC with a flame ionization detector (FID), a robust detector known for its sensitivity and wide dynamic range. thermofisher.comresearchgate.net While FID is common, coupling headspace sampling with a mass spectrometer (HS-GC-MS) offers enhanced specificity and identification capabilities. To ensure accurate analysis, the use of high-purity solvents specifically designed for headspace GC applications is crucial. merckmillipore.com

Table 1: Typical GC-MS Parameters for Volatile Impurity Analysis

| Parameter | Setting |

| Column | TG-624 SilMS or equivalent |

| Carrier Gas | Nitrogen or Helium |

| Injection Mode | Headspace |

| Injector Temperature | 200°C |

| Oven Program | Initial temperature of 40°C, followed by a temperature ramp |

| Detector | Mass Spectrometer (or FID) |

| Ionization Mode | Electron Ionization (EI) |

| Mass Range | 35-350 amu |

This table presents a generalized set of parameters. Specific conditions may need to be optimized for the analysis of Hydrocortisone Impurity I.

Integration of Liquid Chromatography with Nuclear Magnetic Resonance (LC-NMR) and LC-NMR-MS

The integration of liquid chromatography with nuclear magnetic resonance (LC-NMR) and tandem mass spectrometry (LC-NMR-MS) represents a formidable combination for the unambiguous identification and structural elucidation of impurities. scispace.comamazonaws.com LC is used to separate the impurity from the main hydrocortisone peak and other components in the sample matrix. The separated impurity can then be directly analyzed by NMR and MS.

NMR spectroscopy provides detailed structural information, while mass spectrometry offers molecular weight and fragmentation data. scispace.com This combination is particularly powerful for identifying unknown impurities without the need for isolating them in large quantities. semanticscholar.org LC-NMR has been successfully applied to the analysis of drug metabolites and the identification of impurities in various pharmaceutical compounds. amazonaws.com The hyphenated LC-MS-MS technique is a primary tool for identifying low-level impurities formed during synthesis or degradation. scispace.comscirp.org

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Purity Assessment

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary analytical method for the purity assessment of organic compounds, including active pharmaceutical ingredients and their impurities. bruker.comnih.gov Unlike chromatographic techniques that often require a reference standard for each impurity, qNMR can provide an absolute quantification of a substance without the need for a specific standard of the analyte. bruker.com This is achieved by comparing the integral of a specific resonance signal of the analyte to the integral of a certified reference standard of known purity that is added to the sample. ox.ac.uk

The accuracy of qNMR is based on the direct proportionality between the signal intensity and the number of nuclei responsible for the signal. ox.ac.uk This makes it an inherently accurate and bias-free method, with sources of error being limited and easily identifiable. bruker.com qNMR is a versatile technique that can be used for potency determination, absolute compound purity assessment, and identity testing. bruker.com Studies have demonstrated the equivalence between purity values obtained by qNMR and the traditional mass balance approach, confirming the accuracy of the qNMR method. nih.gov

Table 2: Key Considerations for qNMR Purity Assessment

| Factor | Description |

| Internal Standard | A certified reference standard of known purity is required for absolute quantification. |

| Solvent | The sample must be fully soluble in the chosen deuterated solvent. |

| Relaxation Delay | A sufficient relaxation delay (D1) must be used to ensure complete relaxation of all nuclei between scans. |

| Pulse Angle | A calibrated 90° pulse should be used for accurate quantification. |

| Signal Selection | Resonances selected for quantification should be well-resolved and free from overlap with other signals. |

This table highlights crucial parameters for obtaining accurate and reliable quantitative data from qNMR experiments.

Specialized Analytical Techniques (e.g., Karl Fischer Coulometry, Headspace Gas Chromatography, Inductively Coupled Plasma-Mass Spectrometry)

Beyond the primary chromatographic and spectroscopic methods, a suite of specialized techniques is essential for a comprehensive impurity profile of hydrocortisone.

Karl Fischer Coulometry: This is the preferred method for the determination of water content in pharmaceutical substances, especially for very low levels (below 1%). americanpharmaceuticalreview.commerckmillipore.com Accurate water content determination is critical as it can impact the stability and potency of the drug substance. americanpharmaceuticalreview.com The coulometric method is an absolute technique where iodine, the titrant, is generated electrochemically, and the amount of water is determined by measuring the current required for the reaction. metrohm.com

Headspace Gas Chromatography (HS-GC): As mentioned previously, HS-GC is a highly effective technique for the analysis of residual solvents. researchgate.net Regulatory guidelines, such as those from the ICH, USP, and European Pharmacopoeia, mandate the control of residual solvents due to their potential toxicity. merckmillipore.com HS-GC is the recommended method for this purpose. merckmillipore.com

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This technique is used for the determination of elemental impurities. chinjmap.comchinjmap.com Regulatory guidelines like ICH Q3D set permitted daily exposure limits for 24 elemental impurities due to their toxicity concerns. sepscience.com ICP-MS is a highly sensitive method capable of detecting and quantifying these elements at trace levels. sepscience.comusp.org The method involves introducing the sample into an argon plasma, which ionizes the atoms of the elements present. These ions are then passed into a mass spectrometer for detection and quantification. chinjmap.com

Validation Parameters for this compound Analytical Methods

Validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. europa.eu According to the International Council for Harmonisation (ICH) guidelines, several parameters must be evaluated to ensure the reliability of an analytical method for impurity quantification. d-nb.infoijnrd.org

Specificity and Selectivity Studies

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. ijnrd.orgmdpi.com For an impurity method, this means demonstrating that the signal of this compound is not affected by the presence of hydrocortisone, other impurities, or excipients. d-nb.info This is often achieved by spiking the drug substance or product with the impurity and showing that the impurity peak is well-resolved from all other peaks. nih.gov Peak purity analysis using a photodiode array (PDA) detector can also be used to demonstrate specificity. ijnrd.org In cases where impurity standards are not available, specificity can be demonstrated by comparing the test results with those from an orthogonal analytical procedure. europa.eu

Linearity and Dynamic Range Determination

Linearity refers to the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. ijnrd.org For an impurity, the linearity should be established across a range from the reporting threshold to at least 120% of the specification limit. europa.eu This is typically demonstrated by preparing a series of solutions of the impurity at different concentrations and analyzing them. The results are then plotted as signal versus concentration, and a linear regression analysis is performed. A correlation coefficient (r²) close to 1 indicates a good linear relationship. researchgate.netnih.gov

The dynamic range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. europa.eu

Table 3: Example Linearity Data for this compound

| Concentration (µg/mL) | Peak Area |

| 0.1 | 5,000 |

| 0.5 | 25,000 |

| 1.0 | 50,000 |

| 2.0 | 100,000 |

| 5.0 | 250,000 |

| Correlation Coefficient (r²) | 0.999 |

This table provides a hypothetical example of linearity data that would be generated during method validation.

Accuracy and Recovery Assessment

The accuracy of an analytical method is the measure of the closeness of the test results obtained by that method to the true value. In the context of this compound, accuracy is typically evaluated through recovery studies. This involves spiking a sample matrix with a known concentration of the impurity and then measuring the concentration using the developed analytical method. The percentage of the known impurity that is detected, or "recovered," is then calculated.

High-performance liquid chromatography (HPLC) methods are commonly validated for accuracy in determining hydrocortisone and its impurities. For instance, recovery studies for hydrocortisone have demonstrated high accuracy, with recoveries often in the range of 98% to 101%. lupinepublishers.comresearchgate.net In one study, accuracy was assessed at three concentration levels (80%, 100%, and 120%), yielding excellent recovery. lupinepublishers.com Another study involving a topical cream formulation also reported recovery results between 98% and 102%. d-nb.info Similarly, a study on a combined dosage form showed recovery values for hydrocortisone between 98.0% and 101.5%. wisdomlib.org For a cream containing hydrocortisone acetate (B1210297), the percentage recoveries were found to be 99.93%. crsubscription.com These high recovery percentages indicate that the analytical methods are capable of accurately quantifying the levels of hydrocortisone and its related substances, including potential impurities like Impurity I.

The following table illustrates typical recovery data from validation studies of analytical methods for hydrocortisone, which would be analogous to the validation for Impurity I.

Table 1: Example of Accuracy and Recovery Data for Hydrocortisone

| Concentration Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) |

|---|---|---|---|

| 80% | 80.0 | 79.2 | 99.0 |

| 100% | 100.0 | 100.5 | 100.5 |

| 120% | 120.0 | 119.4 | 99.5 |

Precision Evaluation (Intra-day and Inter-day Variability)

Precision evaluates the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. For this compound, precision is assessed at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). Intra-day precision is determined by analyzing the same sample multiple times on the same day, while inter-day precision involves analyzing the sample on different days.

The results of precision studies are usually expressed as the relative standard deviation (RSD). For analytical methods to be considered precise, the RSD values should be within acceptable limits, typically not more than 2%. d-nb.info Studies on hydrocortisone have shown excellent precision with RSD values well below this limit. For example, one HPLC method reported intra-day and inter-day precision with RSDs of less than 1%. lupinepublishers.com Another study documented intra-day precision RSD values ranging from 0.19% to 0.55% and inter-day precision RSDs from 0.33% to 0.71%. researchgate.net A separate validation study also confirmed that the RSD for both intra-day and inter-day precision was less than 2.0%. wisdomlib.org

The following table provides an example of precision data for a hydrocortisone analytical method.

Table 2: Example of Intra-day and Inter-day Precision Data for Hydrocortisone

| Precision Level | Concentration (µg/mL) | Mean Measured Concentration (µg/mL) | Standard Deviation | Relative Standard Deviation (%) |

|---|---|---|---|---|

| Intra-day | 80 | 79.8 | 0.40 | 0.50 |

| 100 | 100.2 | 0.60 | 0.60 | |

| 120 | 120.5 | 0.72 | 0.60 | |

| Inter-day | 80 | 80.1 | 0.64 | 0.80 |

| 100 | 100.5 | 0.80 | 0.80 | |

| 120 | 121.0 | 0.97 | 0.80 |

Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial parameters in the validation of analytical methods for impurities. The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

For this compound, the LOD and LOQ are determined to ensure that even trace amounts of the impurity can be reliably detected and quantified. These limits are often calculated based on the standard deviation of the response and the slope of the calibration curve. Various studies on hydrocortisone and its derivatives have established these limits for their respective analytical methods. For instance, one HPLC method for hydrocortisone sodium succinate (B1194679) determined the LOD to be 0.37 µg/ml and the LOQ to be 1.13 µg/ml. ijnrd.org Another study using thin-layer chromatography (TLC) for hydrocortisone acetate reported an LOD of 0.066 µ g/spot and an LOQ of 0.198 µ g/spot . nih.gov A magnetic particle-based chemiluminescence immunoassay for hydrocortisone established an LOD of 4.94 μg/L and an LOQ of 14.84 μg/L. mdpi.com

The following table presents a summary of LOD and LOQ values from different analytical methods for hydrocortisone and its related compounds, which would be similar to what is expected for this compound.

Table 3: Example of LOD and LOQ Values for Hydrocortisone Analytical Methods

| Analytical Method | Compound | LOD | LOQ | Reference |

|---|---|---|---|---|

| HPLC | Hydrocortisone Sodium Succinate | 0.37 µg/mL | 1.13 µg/mL | ijnrd.org |

| TLC-Densitometry | Hydrocortisone Acetate | 0.066 µg/spot | 0.198 µg/spot | nih.gov |

| HPLC | Hydrocortisone | 0.09 µg/mL | 0.27 µg/mL | innovareacademics.in |

| MP-DCLIA | Hydrocortisone | 4.94 µg/L | 14.84 µg/L | mdpi.com |

Method Robustness Testing

Robustness testing is a critical component of analytical method validation that evaluates the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. For the analysis of this compound, robustness is typically assessed by making slight changes to parameters such as the composition of the mobile phase, flow rate, and column temperature. crsubscription.cominnovareacademics.in

In a study validating an HPLC method for hydrocortisone, robustness was examined by altering the mobile phase composition. lupinepublishers.com Another study assessed robustness by varying the wavelength, oven temperature, and flow rate. d-nb.info The results of these tests are often evaluated by observing the effect on system suitability parameters, such as peak area and retention time, and are expressed as the relative standard deviation (RSD) of the responses. A method is considered robust if the RSD values remain within acceptable limits, demonstrating its reliability for routine analysis.

The following table illustrates the parameters that are typically varied during robustness testing of an HPLC method for hydrocortisone.

Table 4: Example of Parameters for Robustness Testing of an HPLC Method for Hydrocortisone

| Parameter | Original Value | Varied Value 1 | Varied Value 2 |

|---|---|---|---|

| Flow Rate (mL/min) | 1.0 | 0.9 | 1.1 |

| Column Temperature (°C) | 35 | 33 | 37 |

| Mobile Phase pH | 4.5 | 4.3 | 4.7 |

| Wavelength (nm) | 242 | 240 | 244 |

Application of Forced Degradation Studies for Impurity I Profiling

Forced degradation, or stress testing, is a crucial process in pharmaceutical development used to identify the likely degradation products of a drug substance. This helps in the development of stability-indicating analytical methods and provides insights into the degradation pathways of the drug. colab.ws For this compound, forced degradation studies are essential to understand its formation and to ensure that the analytical methods can effectively separate it from hydrocortisone and other potential degradants.

Design of Stress Conditions (Acidic, Basic, Oxidative, Thermal, Photolytic)

Forced degradation studies involve subjecting the drug substance to a variety of stress conditions that are more severe than the accelerated stability testing conditions recommended by the International Council for Harmonisation (ICH). unr.edu.ar These conditions typically include:

Acidic Hydrolysis: The drug substance is exposed to an acidic solution (e.g., hydrochloric acid) to induce acid-catalyzed degradation.

Basic Hydrolysis: The drug substance is treated with a basic solution (e.g., sodium hydroxide) to promote base-catalyzed degradation.

Oxidative Degradation: The drug substance is exposed to an oxidizing agent, such as hydrogen peroxide, to simulate oxidative stress.

Thermal Degradation: The drug substance is subjected to high temperatures, often in increments of 10°C above the accelerated stability testing temperature (e.g., 50°C, 60°C). unr.edu.ar

Photolytic Degradation: The drug substance is exposed to light sources, including UV and visible light, to assess its photosensitivity.

Studies on hydrocortisone and its derivatives have employed these stress conditions to investigate their degradation profiles. researchgate.netresearchgate.net For example, one study on hydrocortisone butyrate (B1204436) revealed 11% degradation under alkaline conditions and 18% under photolytic conditions. researchgate.net Another study on hydrocortisone acetate showed slight degradation under acidic stress. researchgate.net

Identification and Characterization of Degradation Products Formed under Stress

Following forced degradation, the resulting mixture of the drug and its degradation products is analyzed, typically using a stability-indicating HPLC method coupled with a mass spectrometer (MS). This allows for the separation, identification, and characterization of the degradation products.

Several studies have identified various degradation products of hydrocortisone under different stress conditions. nih.govresearchgate.net In one study, hydrocortisone degradation products were identified using HPLC-UV, HPLC-MS, and high-resolution mass spectrometry (HRMS). nih.gov Some of the identified degradation products include 21-dehydrohydrocortisone, which is a principal degradation product, and a 17-ketosteroid. scirp.orgscirp.org Under acidic conditions, E/Z isomers can be generated through acid-catalyzed tautomerization and dehydration of hydrocortisone. nih.govresearchgate.net Oxidative conditions can lead to the formation of 21-dehydrohydrocortisone, which can further degrade to a 17-carboxylic acid derivative. researchgate.net In some cases, hydrocortisone acetate has been identified as a degradation product. scirp.orgscirp.org

The following table lists some of the known degradation products of hydrocortisone identified through forced degradation studies.

Table 5: Known Degradation Products of Hydrocortisone

| Degradation Product | Formation Condition | Reference |

|---|---|---|

| 21-dehydrohydrocortisone | Oxidative, Thermal | researchgate.netscirp.orgscirp.org |

| 17-Ketosteroid | Thermal | scirp.orgscirp.org |

| E/Z Isomers | Acidic | nih.govresearchgate.net |

| 17-Carboxylic Acid Derivative | Oxidative | researchgate.net |

| Hydrocortisone Acetate | Thermal | scirp.orgscirp.org |

Control Strategies and Regulatory Perspectives Pertaining to Hydrocortisone Impurity I

Minimization Strategies for Hydrocortisone (B1673445) Impurity I during Synthesis and Manufacturing

Controlling the formation of Hydrocortisone Impurity I begins with the manufacturing process of the hydrocortisone API. This involves a multi-faceted approach that includes optimizing the chemical reactions and ensuring the purity of all materials used in the synthesis.

The synthesis of corticosteroids like hydrocortisone involves complex chemical transformations where slight variations in reaction conditions can lead to the formation of impurities. google.com Process optimization is therefore fundamental to ensuring a high-purity final product.

Key strategies include:

Solvent Selection: Traditional synthesis methods for hydrocortisone acetate (B1210297), a related compound, often utilized toxic solvents like pyridine. patsnap.com Modern processes have shifted towards using less toxic solvents, such as C3-C5 fat ketones (e.g., acetone, 2-pentanone), which not only reduce environmental pollution and operator risk but also improve product quality and yield. patsnap.com

Temperature and Reaction Time Control: The temperature and duration of a reaction are critical parameters. For instance, in the preparation of hydrocortisone acetate, maintaining a specific reflux temperature for a set number of hours is crucial for driving the reaction to completion while minimizing the generation of degradation products. patsnap.com Prolonged exposure to high temperatures can promote side reactions and impurity formation. google.com

Catalyst and Reagent Control: The choice and amount of catalysts or reagents can significantly influence the reaction's outcome. In one patented process for hydrocortisone acetate, potassium acetate is used as a key reagent, and its precise quantity is essential for achieving high yield and purity. patsnap.com Avoiding toxic and carcinogenic reagents, such as sodium nitrite (B80452) used in older deprotection steps, is a key advancement that improves reaction selectivity and reduces the formation of impurities. google.com

| Parameter | Traditional Method | Optimized Method | Impact on Impurity Profile |

|---|---|---|---|

| Solvent | Pyridine | Acetone, 2-Pentanone (C3-C5 Ketones) | Reduces toxicity and environmental pollution; improves product quality and stability. patsnap.com |

| Deprotection Reagent | Sodium Nitrite | Methyl hydrazinocarboxylate / Ethyl carbazate | Avoids toxic/carcinogenic reagents, improves reaction selectivity, and reduces the generation of a large amount of impurities. google.com |

| Reaction Conditions | Variable temperature control | Strict reflux temperature and time control (e.g., 5 hours) | Minimizes side reactions and thermal degradation, leading to a purer product. patsnap.com |

The quality of the final hydrocortisone API is fundamentally dependent on the quality of its starting materials and intermediates. ghsupplychain.org Regulatory guidelines emphasize that comprehensive control of raw materials is a prerequisite for a robust manufacturing process.

Key aspects of raw material control include:

Compendial Standards: Excipients and raw materials used in manufacturing are typically required to meet the standards of official pharmacopoeias, such as the European Pharmacopoeia (Ph. Eur.). geneesmiddeleninformatiebank.nlgeneesmiddeleninformatiebank.nl

Active Substance Specification: The hydrocortisone API itself must conform to a detailed specification, which is often aligned with the Ph. Eur. monograph and may include additional requirements outlined in a Certificate of Suitability (CEP) granted by the EDQM. cbg-meb.nlgeneesmiddeleninformatiebank.nl These specifications set limits for known and unknown impurities, residual solvents, and elemental impurities. geneesmiddeleninformatiebank.nleuropa.eu

Supplier Qualification: Manufacturers must ensure that their raw material suppliers adhere to strict quality standards. This includes assessing the source and quality of all ingredients to ensure they meet international standards. ghsupplychain.org

Control of Intermediates: Intermediates formed during the synthesis are adequately controlled to prevent the carry-over of impurities into the final active substance. europa.eu

Strategies for Mitigation of this compound in Pharmaceutical Formulations

Even when a high-purity API is used, the potential for impurity formation does not end. The process of creating a finished pharmaceutical product and its subsequent storage can introduce new impurities or increase the levels of existing ones. Therefore, mitigation strategies during formulation and throughout the product's lifecycle are essential.

Excipients are necessary components of a drug formulation, but they can also interact with the API, leading to degradation. The selection of compatible excipients is a critical step in formulation development. aquigenbio.com

Compatibility Studies: Thermal analysis techniques, such as thermogravimetric analysis (TG) and differential scanning calorimetry (DSC), are used to screen for physical and chemical incompatibilities between hydrocortisone and various excipients. researchgate.net

Identification of Incompatible Excipients: Studies have shown that while hydrocortisone is compatible with many common excipients like mannitol, starch, and lactose, it can exhibit incompatibilities with others. researchgate.net For example, significant interactions have been identified with magnesium stearate (B1226849) and β-cyclodextrin. researchgate.net

Reactive Impurities in Excipients: Excipients themselves can contain reactive impurities (e.g., peroxides, aldehydes, residual catalysts) from their own manufacturing process. isfcppharmaspire.com These can initiate degradation of the API. Therefore, using high-purity excipients with well-characterized impurity profiles is crucial for ensuring the stability of the final drug product.

| Excipient | Compatibility Finding | Reference |

|---|---|---|

| Mannitol | Compatible | researchgate.net |

| Starch | Compatible | researchgate.net |

| Lactose | Compatible | researchgate.net |

| Methylcellulose | Compatible | researchgate.net |

| Magnesium Stearate | Incompatible | researchgate.net |

| β-Cyclodextrin | Incompatible | researchgate.net |

Hydrocortisone and its derivatives are susceptible to degradation from environmental factors. Control of storage conditions and selection of appropriate packaging are vital for maintaining product quality and minimizing the formation of Impurity I and other degradation products over the product's shelf life.

Impact of Environmental Factors: Stability studies have demonstrated that exposure to light, elevated temperatures, and humidity has pronounced degradative effects on hydrocortisone and its salts. mdpi.comajol.inforesearchgate.net Stress studies show that the active substance degrades under heat, acidic, basic, and oxidative conditions. europa.eu

Recommended Storage: Based on stability data, hydrocortisone products are often required to be stored below 25°C. geneesmiddeleninformatiebank.nl For some formulations, refrigerated storage (2-8°C) is necessary to prevent significant changes in impurity levels. geneesmiddeleninformatiebank.nl To mitigate light-induced degradation, storage in light-protected containers is recommended. europa.eu

Packaging Materials: The choice of primary packaging is critical. A study on compounded hydrocortisone powder found it remained stable for 120 days when stored in either polycarbonate amber bottles or coated paper packages laminated with cellophane and polyethylene, suggesting these materials provide adequate protection. mdpi.comnih.gov The packaging must prevent contact with light and moisture to ensure stability. mdpi.com

| Condition | Observed Effect | Mitigation Strategy | Reference |

|---|---|---|---|

| Elevated Temperature (e.g., 40°C, 60°C) | Pronounced degradation; increase in related substances. | Store below 25°C or as specified (e.g., refrigeration). | geneesmiddeleninformatiebank.nlgeneesmiddeleninformatiebank.nlajol.info |

| Light Exposure | Degradation observed in stress studies. | Store in light-protected containers (e.g., amber bottles, aluminum tubes). | europa.eumdpi.com |

| Humidity | Pronounced degradative effects. | Store in tightly closed containers that protect from moisture. | ajol.inforesearchgate.net |

Quality control is not a one-time event but a continuous process of monitoring and testing, from raw materials to the final distributed product. ijnrd.org This ensures that the finished product meets all specifications, including the limits for this compound.

In-Process Controls: Tests are performed at critical stages of the manufacturing process to ensure the product is being produced as expected before it moves to the next stage. This validation demonstrates that the manufacturing process is under control. cbg-meb.nl

Finished Product Specifications: The final drug product is tested against a comprehensive set of specifications before release. ijnrd.org These specifications include tests for appearance, identity, assay, and, critically, related substances (impurities). geneesmiddeleninformatiebank.nlgeneesmiddeleninformatiebank.nl

Analytical Methodology: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the standard analytical techniques used for the separation and quantification of hydrocortisone and its impurities. mdpi.comgoogle.com These stability-indicating methods are validated to ensure they are accurate, precise, and specific for detecting and measuring impurities. nih.govmdpi.com

Release vs. Shelf-Life Limits: For some impurities, the acceptable limits may differ at the time of product release compared to the end of its shelf life. This is because some degradation is expected to occur over time. Stability studies are used to establish these shelf-life specifications and confirm that impurity levels will not exceed safe limits during the product's approved dating period. geneesmiddeleninformatiebank.nlgeneesmiddeleninformatiebank.nl

| Test Parameter | Purpose | Typical Method | Reference |

|---|---|---|---|

| Appearance | Ensures correct physical form and absence of visible defects. | Visual Inspection | geneesmiddeleninformatiebank.nlgeneesmiddeleninformatiebank.nl |

| Identification | Confirms the presence of the hydrocortisone API. | HPLC, Spectroscopy | geneesmiddeleninformatiebank.nl |

| Assay | Quantifies the amount of hydrocortisone to ensure correct potency. | HPLC, UPLC | geneesmiddeleninformatiebank.nl |

| Related Substances / Impurities | Detects and quantifies specific and unspecified impurities, including Impurity I, to ensure they are within acceptable limits. | HPLC, UPLC | geneesmiddeleninformatiebank.nlgeneesmiddeleninformatiebank.nl |

| Microbiological Quality | Ensures the product is free from harmful microbial contamination. | Ph. Eur. methods | cbg-meb.nlgeneesmiddeleninformatiebank.nl |

Regulatory Frameworks and Compliance for Pharmaceutical Impurities

A harmonized approach to regulating pharmaceutical impurities is essential for global public health. biotech-spain.com Key international and national bodies have established comprehensive guidelines to manage and control these substances in both drug substances and finished drug products. biotech-spain.comjpionline.org

International Conference on Harmonisation (ICH) Guidelines

The International Conference on Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has developed a series of guidelines that are pivotal in the control of pharmaceutical impurities. biotech-spain.comich.org These guidelines provide a scientific and risk-based approach to ensure the quality and safety of drug products. europa.eu

ICH Q1A-F (Stability): These guidelines mandate stability testing to understand how the quality of a drug substance and drug product varies over time under the influence of environmental factors. ich.org This is crucial for identifying degradation products like this compound that may form during storage.

ICH Q3A(R2) and Q3B(R2) (Impurities in New Drug Substances and Products): These are the cornerstone guidelines for controlling impurities. europa.eupremier-research.com They establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. biotech-spain.compremier-research.comich.org Any impurity present above the identification threshold must be structurally characterized. jpionline.orgpharmagrowthhub.com If an impurity exceeds the qualification threshold, its biological safety must be established. ich.orgpda.org

ICH Q3C (Residual Solvents): This guideline controls residual solvents, which are organic volatile chemicals used in the manufacturing process. biotech-spain.comjpionline.org It classifies solvents based on their toxicity and sets permissible daily exposure limits. biotech-spain.comamericanpharmaceuticalreview.comkobia.kr

ICH S2(R1) (Genotoxicity Testing): This guidance outlines the standard battery of tests to assess the genotoxic potential of a drug substance and, by extension, its impurities. kobia.kr

ICH M7 (Mutagenic Impurities): This guideline specifically addresses the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk. premier-research.comeuropa.eutga.gov.aufda.gov It provides a framework for identifying, categorizing, qualifying, and controlling these impurities, often to levels much lower than those for non-mutagenic impurities. europa.euamericanpharmaceuticalreview.comich.org The guideline introduces the concept of the Threshold of Toxicological Concern (TTC), a level of exposure that is considered to pose a negligible risk of carcinogenicity. premier-research.comich.org

ICH Q8 (Pharmaceutical Development), Q9 (Quality Risk Management), and Q12 (Lifecycle Management): These guidelines promote a more scientific and risk-based approach to drug development and manufacturing. ich.org They encourage understanding the manufacturing process to control impurities effectively throughout the product lifecycle.

United States Food and Drug Administration (FDA) Regulations for Impurities

The U.S. Food and Drug Administration (FDA) has established regulations and guidance documents that align closely with ICH principles for the control of impurities. symeres.com For generic drugs (Abbreviated New Drug Applications or ANDAs), the FDA provides specific guidance on impurities in both the drug substance and the drug product. fda.govregulations.govfederalregister.govgmp-compliance.org